molecular formula C11H11NO3 B8812552 1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone CAS No. 84555-20-4

1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone

Cat. No. B8812552
Key on ui cas rn: 84555-20-4
M. Wt: 205.21 g/mol
InChI Key: YMVNZXHKXLLWDP-UHFFFAOYSA-N
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Patent
US04431662

Procedure details

A mixture of 3,4-(methylenedioxy)aniline (200 g, 1.46 mole) and γ-butyrolactone (225 ml) was heated (in a dry nitrogen atmosphere) with stirring in a 200° oil bath for 2 days. Product was isolated from the reaction mixture by distillation under reduced pressure (b.p. 156°, 33 μ). Product was filtered over Silica Gel 60 (Trade Name) eluting with ethylacetate. The eluant was concentrated and the crystalline product was collected and washed with ether and petroleum ether affording 1-(1,3-benzodioxol-5-yl)-2-pyrrolidinone (153.4 g; 51%), m.p. 89°-91° which was one spot on tlc analysis.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[C:11]1(=O)[O:15][CH2:14][CH2:13][CH2:12]1>>[O:10]1[C:9]2[CH:8]=[CH:7][C:5]([N:6]3[CH2:11][CH2:12][CH2:13][C:14]3=[O:15])=[CH:4][C:3]=2[O:2][CH2:1]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
225 mL
Type
reactant
Smiles
C1(CCCO1)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 200° oil bath for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated (in a dry nitrogen atmosphere)
CUSTOM
Type
CUSTOM
Details
Product was isolated from the reaction mixture by distillation under reduced pressure (b.p. 156°, 33 μ)
FILTRATION
Type
FILTRATION
Details
Product was filtered over Silica Gel 60 (Trade Name)
WASH
Type
WASH
Details
eluting with ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated
CUSTOM
Type
CUSTOM
Details
the crystalline product was collected
WASH
Type
WASH
Details
washed with ether and petroleum ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)N2C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 153.4 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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